Cas no 39802-88-5 (4'-Bromo-2-chloro-biphenyl)

4'-Bromo-2-chloro-biphenyl is a halogenated biphenyl compound characterized by its distinct bromo and chloro substituents at the 4' and 2 positions, respectively. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, where it serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its high purity and stability under standard conditions ensure reliable performance in demanding synthetic applications. The compound’s well-defined reactivity profile allows for selective functionalization, enabling precise molecular design. Proper handling and storage are recommended due to its halogenated nature.
4'-Bromo-2-chloro-biphenyl structure
4'-Bromo-2-chloro-biphenyl structure
Product Name:4'-Bromo-2-chloro-biphenyl
CAS No:39802-88-5
MF:C12H8BrCl
MW:267.5489
CID:2198909
PubChem ID:12939408
Update Time:2025-05-19

4'-Bromo-2-chloro-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-BROMO-2-CHLORO-BIPHENYL
    • 2-chloro- 4'-bromo-1,1'-Biphenyl
    • SCHEMBL2402014
    • 39802-88-5
    • DB-167195
    • G85987
    • 4'-Bromo-2-chloro-1,1'-biphenyl
    • 4'-Bromo-2-chloro-biphenyl
    • Inchi: 1S/C12H8BrCl/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
    • InChI Key: KHYAPLSEYCAKLD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 265.94979g/mol
  • Monoisotopic Mass: 265.94979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0

4'-Bromo-2-chloro-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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4'-Bromo-2-chloro-biphenyl Related Literature

Additional information on 4'-Bromo-2-chloro-biphenyl

Professional Introduction to 4'-Bromo-2-chloro-biphenyl (CAS No. 39802-88-5)

4'-Bromo-2-chloro-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 39802-88-5, is a significant compound in the realm of chemical and pharmaceutical research. This biphenyl derivative, characterized by the presence of both bromine and chlorine substituents, has garnered considerable attention due to its versatile applications in synthetic chemistry and as a precursor in the development of advanced materials.

The structural configuration of 4'-Bromo-2-chloro-biphenyl imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The bromo and chloro groups introduce reactivity that allows for further functionalization, enabling chemists to tailor the molecule for specific applications. This flexibility has made it a staple in the laboratory for constructing complex molecular frameworks.

In recent years, 4'-Bromo-2-chloro-biphenyl has been explored in the development of novel agrochemicals and pharmaceuticals. Its biphenyl core is a common motif in many bioactive molecules, and the halogenated substituents enhance binding affinity to biological targets. For instance, studies have demonstrated its utility in designing kinase inhibitors, which are crucial in targeted cancer therapies.

One of the most compelling aspects of 4'-Bromo-2-chloro-biphenyl is its role in materials science. Researchers have leveraged its electron-deficient nature to develop organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to form stable radicals and its high charge carrier mobility make it an attractive candidate for next-generation electronic devices.

The synthesis of 4'-Bromo-2-chloro-biphenyl typically involves halogenation reactions on a biphenyl precursor. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These methods align with the growing emphasis on sustainable chemistry, reducing waste and energy consumption.

Recent breakthroughs in computational chemistry have further enhanced the understanding of 4'-Bromo-2-chloro-biphenyl's reactivity. Molecular modeling studies have predicted novel reaction pathways, enabling researchers to optimize synthetic routes more efficiently. This computational approach complements experimental work, providing a holistic view of the compound's behavior.

The pharmaceutical industry has also shown interest in 4'-Bromo-2-chloro-biphenyl due to its potential as a building block for drug candidates. Its structural features allow for modifications that can improve pharmacokinetic properties such as solubility and bioavailability. Several clinical trials are underway evaluating derivatives of this compound for their therapeutic efficacy.

In conclusion, 4'-Bromo-2-chloro-biphenyl (CAS No. 39802-88-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural attributes make it indispensable in synthetic chemistry, materials science, and pharmaceutical development. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of innovation.

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